1,3,4-Thiadiazole

Catalog No.
S563933
CAS No.
289-06-5
M.F
C2H2N2S
M. Wt
86.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,4-Thiadiazole

CAS Number

289-06-5

Product Name

1,3,4-Thiadiazole

IUPAC Name

1,3,4-thiadiazole

Molecular Formula

C2H2N2S

Molecular Weight

86.12 g/mol

InChI

InChI=1S/C2H2N2S/c1-3-4-2-5-1/h1-2H

InChI Key

MBIZXFATKUQOOA-UHFFFAOYSA-N

SMILES

C1=NN=CS1

Synonyms

1,3,4-thiadiazole

Canonical SMILES

C1=NN=CS1

1,3,4-Thiadiazole is a five-membered aromatic heterocyclic compound, meaning it contains a ring structure with alternating carbon and non-carbon atoms, and at least one atom in the ring is not carbon. In this specific case, the ring contains two nitrogen atoms and one sulfur atom. Due to its unique chemical properties and diverse biological activities, 1,3,4-thiadiazole has emerged as a privileged scaffold in medicinal chemistry []. This signifies its frequent and successful application in the design and development of novel drugs.

Antibacterial and Antifungal Properties

Several studies have explored the potential of 1,3,4-thiadiazole derivatives as antibacterial and antifungal agents. A 2020 study, for instance, investigated the synthesis and antibacterial activity of various thiadiazole derivatives. The results showed that some derivatives exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria []. Similarly, research published in 2019 demonstrated the antifungal potential of specific thiadiazole derivatives against various fungal strains. These findings highlight the potential of 1,3,4-thiadiazole as a scaffold for developing new generations of antimicrobial agents.

Anticancer Properties

The ability of 1,3,4-thiadiazole derivatives to target cancer cells has also attracted significant scientific interest. A 2023 review article summarized the diverse anticancer activities reported for various thiadiazole derivatives in recent years. These activities include inducing cell death in cancer cells, inhibiting cancer cell proliferation, and interfering with cancer cell migration and invasion []. While further research is necessary to explore their full therapeutic potential, these findings suggest that 1,3,4-thiadiazole derivatives hold promise for the development of novel anticancer drugs.

Other Therapeutic Applications

Beyond the aforementioned examples, 1,3,4-thiadiazole derivatives are being explored for their potential applications in various other therapeutic areas. These include:

  • Antiviral activity: Studies suggest that certain thiadiazole derivatives possess antiviral properties against various viruses, including influenza and hepatitis C viruses [].
  • Anti-inflammatory activity: Research indicates that some thiadiazole derivatives exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases [].
  • Other applications: Scientists are also investigating the potential of 1,3,4-thiadiazole derivatives in other areas such as the treatment of neurodegenerative diseases and diabetes [].

1,3,4-Thiadiazole is a five-membered heterocyclic compound containing two nitrogen atoms and one sulfur atom within its ring structure. This compound has gained significant attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The general formula for 1,3,4-thiadiazole is C2H2N4SC_2H_2N_4S, and it can exist in various substituted forms, which can enhance its pharmacological properties.

The mechanism of action for 1,3,4-Thiadiazole itself is not applicable as it doesn't have a well-defined biological role. However, the mechanism of action for various derivatives is a crucial area of research in drug discovery. These derivatives may target specific enzymes or receptors in the body due to their unique shapes and interactions with biomolecules [].

That allow for the synthesis of numerous derivatives. Key reactions include:

  • Cyclization Reactions: These involve the formation of the thiadiazole ring from precursors such as thiosemicarbazides and carbonyl compounds.
  • Condensation Reactions: These reactions often involve the combination of hydrazones with thioketones or thioamides to form substituted thiadiazoles.
  • Functional Group Transformations: Substituted thiadiazoles can undergo further modifications to introduce various functional groups, enhancing their biological activity and specificity

    1,3,4-Thiadiazole derivatives exhibit a wide range of biological activities, including:

    • Antimicrobial: Many derivatives have shown effectiveness against various bacterial and fungal strains.
    • Anticancer: Certain compounds have demonstrated cytotoxic effects on cancer cell lines.
    • Neuroprotective: Some derivatives act as anticonvulsants by modulating neurotransmitter systems, particularly through the GABAergic pathway .
    • Antidiabetic: Emerging studies indicate potential benefits in glucose regulation and insulin sensitivity .

Several synthesis methods for 1,3,4-thiadiazoles have been reported:

  • Thionation of Amides: This involves treating amides with Lawesson's reagent to yield thiadiazoles.
  • Acid-Catalyzed Cyclization: Using acyl hydrazides with thioesters under acidic conditions can produce 1,3,4-thiadiazoles efficiently.
  • Microwave-Assisted Synthesis: This modern approach allows for rapid synthesis with high yields by applying microwave irradiation during the reaction

    1,3,4-Thiadiazole and its derivatives are utilized in various applications:

    • Pharmaceuticals: Due to their diverse biological activities, they serve as lead compounds in drug development for conditions such as epilepsy, diabetes, and infections.
    • Agricultural Chemicals: Some derivatives are explored as potential agrochemicals due to their antimicrobial properties.
    • Material Science: Their unique electronic properties make them candidates for use in organic electronics and sensors .

Research has focused on understanding how 1,3,4-thiadiazole interacts with biological targets:

  • Molecular Docking Studies: These studies help predict the binding affinities of thiadiazole derivatives to various enzymes and receptors.
  • Structure-Activity Relationship Studies: Investigating how different substituents affect biological activity aids in designing more potent compounds .

Several compounds share structural similarities with 1,3,4-thiadiazole. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
1,2,4-TriazoleContains three nitrogen atomsExhibits strong antifungal properties
1,2,5-ThiadiazoleContains one nitrogen atomKnown for its anti-inflammatory effects
BenzothiadiazoleContains a benzene ringDisplays unique photophysical properties
1,3,5-ThiadiazoleContains three nitrogen atomsOften used in agrochemical applications

The unique aspect of 1,3,4-thiadiazole lies in its specific arrangement of sulfur and nitrogen atoms which contributes to its diverse pharmacological profile and ability to interact with biological systems effectively

XLogP3

0.4

UNII

14IAC3GH7G

Other CAS

289-06-5

Wikipedia

1,3,4-thiadiazole

Dates

Modify: 2023-08-15

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